(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034345-36-1
VCID: VC4997380
InChI: InChI=1S/C17H19F3N6O2/c1-11-21-13(17(18,19)20)10-14(22-11)24-4-6-25(7-5-24)16(27)12-9-15-26(23-12)3-2-8-28-15/h9-10H,2-8H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3)C(F)(F)F
Molecular Formula: C17H19F3N6O2
Molecular Weight: 396.374

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

CAS No.: 2034345-36-1

Cat. No.: VC4997380

Molecular Formula: C17H19F3N6O2

Molecular Weight: 396.374

* For research use only. Not for human or veterinary use.

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone - 2034345-36-1

Specification

CAS No. 2034345-36-1
Molecular Formula C17H19F3N6O2
Molecular Weight 396.374
IUPAC Name 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C17H19F3N6O2/c1-11-21-13(17(18,19)20)10-14(22-11)24-4-6-25(7-5-24)16(27)12-9-15-26(23-12)3-2-8-28-15/h9-10H,2-8H2,1H3
Standard InChI Key XXKFBYRLMXFPHP-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6,7-dihydro-5H-pyrazolo[5,1-b] oxazin-2-yl-[4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]methanone, reflecting its bifunctional architecture. Its molecular formula, C₁₇H₁₉F₃N₆O₂, corresponds to a molecular weight of 396.374 g/mol. The presence of a trifluoromethyl (-CF₃) group on the pyrimidine ring enhances lipophilicity and metabolic stability, while the piperazine linker contributes to conformational flexibility and potential receptor interactions .

Structural Characterization

Key structural attributes include:

  • Pyrazolo[5,1-b][1, oxazine core: A fused bicyclic system combining pyrazole and oxazine rings, known for modulating pharmacokinetic properties .

  • 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine: A substituted pyrimidine attached to a piperazine ring, a common pharmacophore in kinase inhibitors and G protein-coupled receptor (GPCR) modulators .

  • Methanone bridge: Connects the two heterocyclic systems, enabling planar or twisted conformations depending on substituent steric effects.

The SMILES notation (CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3)C(F)(F)F) and InChIKey (XXKFBYRLMXFPHP-UHFFFAOYSA-N) further validate the connectivity and stereoelectronic profile.

Synthesis and Manufacturing

Physicochemical Properties

PropertyValue
Molecular Weight396.374 g/mol
SolubilitySoluble in DMSO, DMF
LogP (Predicted)~2.8 (indicating moderate lipophilicity)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
CompoundTargetIC₅₀/EC₅₀Citation
3a (Oxazine-pyrimidine)NF-κB (p65)9.17 µM
5b (Piperazine-pyrimidine)NF-κB (p65)6.29 µM
Target CompoundNot reportedN/A

Recent Advancements and Research Gaps

Recent Studies (2023–2025)

  • 2023: VulcanChem catalog listed the compound as a research chemical, highlighting its solubility and synthetic accessibility.

  • 2025: PubChem updated its entry (CID 91817847) but omitted pharmacological data, underscoring the need for experimental validation .

Challenges and Opportunities

  • Synthetic Complexity: Multi-step synthesis may limit large-scale production.

  • Unclear ADMET Profile: Absence of data on absorption, distribution, metabolism, excretion, and toxicity necessitates preclinical studies.

  • Therapeutic Repurposing: Potential applications in oncology, inflammation, or CNS disorders remain unexplored.

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